molecular formula C12H12N2O3 B14378363 3-Amino-4-benzoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one CAS No. 90094-87-4

3-Amino-4-benzoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14378363
CAS No.: 90094-87-4
M. Wt: 232.23 g/mol
InChI Key: OELNIZUVHFONRE-UHFFFAOYSA-N
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Description

3-Amino-4-benzoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a pyrrolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-benzoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of corresponding furanones, followed by heterocyclization of Schiff bases with maleic anhydride . Another approach includes the reaction of furanone derivatives with amines . These methods typically require specific reaction conditions, such as the use of catalysts and controlled temperatures, to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve scalable synthetic routes that minimize the number of reaction steps and utilize cost-effective reagents. The use of water as a solvent and triflic acid-mediated N-benzyl lactam N-deprotection are key features of such scalable processes .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-benzoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolone derivatives.

Scientific Research Applications

3-Amino-4-benzoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-benzoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-benzoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and the pyrrolone core structure

Properties

CAS No.

90094-87-4

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

3-amino-4-benzoyl-5-hydroxy-5-methyl-1H-pyrrol-2-one

InChI

InChI=1S/C12H12N2O3/c1-12(17)8(9(13)11(16)14-12)10(15)7-5-3-2-4-6-7/h2-6,17H,13H2,1H3,(H,14,16)

InChI Key

OELNIZUVHFONRE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(C(=O)N1)N)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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